5-TBDMS-5-I-2-dC
描述
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Structure
3D Structure
属性
IUPAC Name |
4-amino-1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26IN3O4Si/c1-15(2,3)24(4,5)22-8-11-10(20)6-12(23-11)19-7-9(16)13(17)18-14(19)21/h7,10-12,20H,6,8H2,1-5H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUIXIRTAVPIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=NC2=O)N)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26IN3O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chemically Modified Nucleosides in Contemporary Chemical Biology
Chemically modified nucleosides are central to modern chemical biology, serving as powerful tools to investigate and control cellular processes. Their significance stems from their ability to mimic natural nucleosides while possessing unique functionalities that can alter their biological activity, stability, and function. nih.gov By systematically altering the structure of nucleosides, scientists can dissect the intricate mechanisms of DNA replication, transcription, and repair.
The applications of these synthetic analogues are extensive and impactful:
Therapeutic Agents: Modified nucleosides form the backbone of many antiviral and anticancer therapies. nih.govnih.gov By interfering with viral replication enzymes or the DNA synthesis of rapidly dividing cancer cells, these compounds can selectively inhibit disease progression. kuleuven.be
Biological Probes: The incorporation of specific modifications, such as fluorescent tags or reactive groups, allows for the tracking and analysis of nucleic acids within cells. This provides invaluable insight into DNA and RNA dynamics.
Tools for Synthetic Biology: The expansion of the genetic alphabet with unnatural base pairs, built from modified nucleosides, opens up possibilities for creating novel proteins and biological pathways.
The strategic introduction of chemical groups can enhance stability against enzymatic degradation, modulate binding affinity to target enzymes, and introduce novel functionalities, making these molecules essential for advancing our understanding of biology and developing new therapeutic strategies.
Overview of Strategic Modifications to the 2 Deoxycytidine Scaffold in Academic Research
The 2'-deoxycytidine (B1670253) scaffold is a frequent target for chemical modification due to its role in epigenetic regulation and as a fundamental component of DNA. Academic research has explored a wide array of modifications to fine-tune its properties for various applications. These modifications can be broadly categorized by their location on the nucleoside structure.
Modifications to the Pyrimidine (B1678525) Base: The C5 position of the pyrimidine ring is a particularly attractive site for modification as it projects into the major groove of the DNA double helix, allowing for interaction with proteins without disrupting the core Watson-Crick base pairing. Common modifications at this site include:
Halogenation: The introduction of halogens (F, Cl, Br, I) can alter the electronic properties of the base and serve as a synthetic handle for further functionalization. mostwiedzy.pl
Alkylation and Alkynylation: Adding carbon-based groups can create steric bulk, introduce reactive handles (like terminal alkynes for "click" chemistry), and probe interactions with DNA-modifying enzymes.
Epigenetic Analogs: Synthesis of derivatives like 5-methylcytosine (B146107), 5-hydroxymethylcytosine (B124674), 5-formylcytosine (B1664653), and 5-carboxylcytosine is crucial for studying the mechanisms of epigenetic gene regulation. researchgate.net
Modifications to the Deoxyribose Sugar: Alterations to the sugar moiety can impact the nucleoside's conformation, stability, and recognition by polymerases and kinases. Key modifications include:
2'-Position: Introducing substituents like fluoro or methoxy groups at the 2'-position can influence the sugar pucker and increase resistance to degradation by nucleases.
4'-Position: Modifications at the 4'-position, such as the introduction of an ethynyl or azido group, have been shown to impart significant antiviral properties.
These strategic alterations allow researchers to create a diverse library of 2'-deoxycytidine derivatives, each with specific properties designed to answer fundamental biological questions or to act as potential therapeutic agents.
Strictly Excluding Basic Compound Identification Data
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of nucleoside analogs like 5-TBDMS-5-I-2-dC in solution. It provides detailed insights into the stereochemical arrangement, the conformation of the deoxyribose sugar ring (sugar pucker), and the orientation of the nucleobase relative to the sugar (glycosidic bond conformation).
Application of ¹H, ¹³C, and 2D-NMR Techniques (e.g., HETCOR) for Precise Structural Assignment
The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy provides initial information on the proton environment. Key resonances include the singlet from the H6 proton of the cytosine base, the anomeric proton (H1') of the deoxyribose ring, and the characteristic signals from the tert-butyl and dimethyl groups of the TBDMS protecting group. The coupling constants (J-values) between the sugar protons (H1', H2', H2'', H3', H4') are particularly informative for determining the sugar pucker conformation, which typically exists in equilibrium between C2'-endo (South) and C3'-endo (North) forms.
¹³C NMR Spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The introduction of the bulky and electronegative iodine atom at the C5 position and the TBDMS group at the 5'-O position significantly influences the chemical shifts of adjacent carbons, which can be compared to the parent nucleoside, 2'-deoxycytidine (B1670253), to confirm the sites of modification.
2D-NMR Techniques , such as Heteronuclear Chemical Shift Correlation (HETCOR) or its more modern equivalents (HSQC, HMBC), are crucial for definitive assignments.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is instrumental in connecting different parts of the molecule, for example, linking the H6 proton of the base to the C1' anomeric carbon of the sugar, confirming the N-glycosidic linkage.
COSY (Correlation Spectroscopy) identifies proton-proton coupling networks within the deoxyribose ring, helping to trace the connectivity from H1' through to the H5' and H5'' protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is vital for determining the glycosidic bond conformation (syn vs. anti). For pyrimidine (B1678525) nucleosides, an anti conformation is typically favored, which would be confirmed by a strong NOE between the H6 proton of the base and the H2' proton of the sugar.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H6 | ~8.1 | C6: ~145.0 |
| - | - | C5: ~70.0 |
| - | - | C4: ~155.0 |
| - | - | C2: ~162.0 |
| H1' | ~6.2 | C1': ~87.0 |
| H2'/H2'' | ~2.1-2.5 | C2': ~41.0 |
| H3' | ~4.5 | C3': ~72.0 |
| H4' | ~4.0 | C4': ~88.0 |
| H5'/H5'' | ~3.8-3.9 | C5': ~63.0 |
| TBDMS-Si-C(CH₃)₃ | ~0.9 | Si-C(CH₃)₃: ~25.8 |
| TBDMS-Si-C(CH₃)₃ | - | Si-C(CH₃)₃: ~18.2 |
| TBDMS-Si-(CH₃)₂ | ~0.1 | Si-(CH₃)₂: ~-5.5 |
Note: The values in Table 1 are representative and based on data for structurally similar silylated iodonucleosides. Actual experimental values may vary.
Sophisticated Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique that provides precise information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the elemental composition of this compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the experimentally determined mass is matched against the theoretical exact mass calculated from its molecular formula, C₁₅H₂₆IN₃O₄Si. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the correct composition.
| Molecular Formula | Adduct | Calculated Exact Mass [M+H]⁺ | Observed Mass Range (Typical) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| C₁₅H₂₆IN₃O₄Si | [M+H]⁺ | 468.0762 | 468.0762 ± 0.0023 | < 5 |
MALDI-TOF Mass Spectrometry for Oligonucleotide and Macro-molecular Characterization
When this compound is incorporated into a synthetic DNA oligonucleotide, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method for quality control. This technique is well-suited for analyzing large, non-volatile biomolecules like DNA. polyorginc.com It can rapidly and accurately verify the molecular weight of the full-length oligonucleotide, confirming the successful incorporation of the modified nucleoside. nih.govumich.edu The high mass accuracy of MALDI-TOF allows for the clear distinction between the desired product and potential synthesis failures, such as deletions (n-1) or incomplete deprotection. nih.gov Analysis of oligonucleotides containing halogenated bases like 5-iodouracil has been successfully demonstrated, providing a clear precedent for the analysis of strands containing this compound. nih.gov
| Oligonucleotide Sequence | Modification | Molecular Formula | Calculated Average Mass (Da) |
|---|---|---|---|
| 5'-GCT-X-GC-3' (where X is the modified cytidine) | 5-Iodo-2'-deoxycytidine (B1674142) (after deprotection of TBDMS) | C₅₇H₇₁IN₁₉O₃₅P₅ | 1847.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Analogs
The intact nucleoside this compound is not sufficiently volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is a valuable tool for analyzing more volatile analogs or degradation products, such as the free base, 5-iodocytosine. This analysis typically requires a derivatization step to increase the volatility of the analyte. For instance, if the nucleoside were hydrolyzed to yield 5-iodocytosine, the active hydrogens on the exocyclic amine and ring nitrogen would be further derivatized, often with another silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active protons with trimethylsilyl (TMS) groups, rendering the molecule amenable to GC analysis. The subsequent mass spectrum would exhibit a characteristic molecular ion and fragmentation pattern, allowing for sensitive detection and identification of the nucleobase. This approach could be used, for example, in metabolic studies to trace the fate of the modified base.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of 5-(tert-butyldimethylsilyl)-5-iodo-2'-deoxycytidine (this compound) and its derivatives in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern the packing of molecules within a crystal lattice.
Elucidation of Conformational Preferences and Hydrogen Bonding Networks
The crystal structure of 3′,5′-Bis(tert-butyldimethylsilyl)-5-iodo-2′-deoxycytidine reveals a complex arrangement of molecules stabilized by various hydrogen bonds. researchgate.net The asymmetric unit of the crystal contains two independent molecules, which are linked together through N—H⋯N hydrogen bonds, forming distinct dimers. researchgate.net
| Interaction Type | Description |
| Intermolecular N—H⋯N | Links two independent molecules to form a dimer. |
| Intramolecular N—H⋯I | Stabilizes the conformation of each individual molecule. |
| Intermolecular N—H⋯O | Connects the dimers to form helical chains within the crystal structure. |
| Intermolecular C—H⋯π | Weak interactions involving methyl groups and the cytosine ring that contribute to crystal packing. researchgate.net |
Crystallographic Insights into Inhibitor-Enzyme Complexes (e.g., TSAO-T with HIV-1 RT)
While the specific crystal structure of this compound in complex with an enzyme is not detailed in the provided search results, valuable insights can be drawn from the crystallographic analysis of a closely related compound, tert-Butyldimethylsilyl-spiroaminooxathioledioxide-thymine (TSAO-T), in complex with HIV-1 Reverse Transcriptase (RT). acs.org TSAO derivatives are a unique class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that specifically target the HIV-1 RT. nih.gov
The crystal structure of the HIV-1 RT in complex with TSAO-T, determined at a resolution of 2.6 Å, revealed unexpected and significant structural changes within the enzyme upon inhibitor binding. acs.org A key finding was the expansion of the non-nucleoside inhibitor-binding pocket (NNIBP). acs.org This expansion is accompanied by substantial rearrangements of the RT subdomains. acs.org
The binding of the TSAO inhibitor necessitates a significant rearrangement of the β7−β8 loop in the p51 subunit of the enzyme. acs.org This structural alteration is particularly relevant as mutations in this loop, specifically involving residues Asn136 and Glu138, are known to confer resistance to TSAO compounds. acs.org The crystallographic data helps to clarify the binding site of TSAO inhibitors and provides a structural basis for understanding their resistance profiles. acs.org These findings are crucial for the rational design of new and more potent anti-HIV agents. nih.gov
| Complex Component | Key Crystallographic Observation | Implication |
| HIV-1 RT p51 Subunit | Significant rearrangement of the β7−β8 loop upon TSAO-T binding. acs.org | Explains the mechanism of action and the impact of resistance mutations in this region. acs.org |
| Non-Nucleoside Inhibitor-Binding Pocket (NNIBP) | Unexpected expansion to accommodate the TSAO-T inhibitor. acs.org | Redefines the perceived elastic limits of this critical binding site. acs.org |
| Overall RT Dimer | Long-range distortions and alterations in the p66/p51 dimerization interface. acs.orgnih.gov | Highlights the unique mechanism of inhibition by TSAO compounds. acs.org |
Reactivity Profiles of C5-Halogenated Pyrimidine Nucleosides
The carbon-halogen bond at the C5 position of the pyrimidine ring is a key functional group that dictates the reactivity of nucleosides like 5-iodo-2'-deoxycytidine. This modification alters the electron distribution within the pyrimidine ring and provides a site for a range of chemical transformations.
The C5 position of pyrimidine bases is inherently susceptible to electrophilic substitution reactions. ttu.ee Halogenation is a principal example of such a transformation, yielding C5-halogenated nucleosides that are valuable precursors for further modification. ttu.eeresearchgate.net While the introduction of chlorine and bromine can often be achieved under mild conditions, iodination typically requires more forceful reaction conditions. ttu.ee Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective for bromination, and the reaction efficiency can be enhanced by the addition of Lewis acids. nih.gov
These halogenated pyrimidines serve as important substrates in transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position. researchgate.netnih.gov
Beyond electrophilic pathways, radical mechanisms play a significant role in the chemistry of C5-halogenated nucleosides. The carbon-halogen bond can be cleaved to generate a highly reactive pyrimidine-5-yl radical. This can be initiated by various means, including dissociative electron attachment (DEA), where low-energy electrons are captured by the molecule. acs.org Studies on compounds like 5-iodo-4-thio-2′-deoxyuridine have shown that DEA effectively leads to the loss of the iodide anion and the formation of a thiouracil-5-yl radical, a key step in their function as radiosensitizers. acs.orgmdpi.com This radical can then induce further reactions, such as DNA strand breaks. acs.org
Table 1: Summary of Reactivity at the C5 Position of Halogenated Pyrimidines
| Reaction Type | Mechanism | Typical Reagents/Conditions | Resulting Products/Intermediates | Reference |
|---|---|---|---|---|
| Electrophilic Substitution | Electrophilic Aromatic Substitution | Br₂, I₂, NBS, DBDMH | 5-Bromo- or 5-Iodo-pyrimidine nucleosides | ttu.eenih.gov |
| Cross-Coupling | Transition Metal-Catalyzed (e.g., Pd) | Organometallic reagents, catalyst, base | 5-Aryl, 5-alkynyl, or other C-C coupled nucleosides | researchgate.netnih.gov |
| Radical Formation | Dissociative Electron Attachment (DEA) | Low-energy electrons (e.g., from ionizing radiation) | Pyrimidine-5-yl radical, halide anion | acs.orgmdpi.com |
| Radical Formation | Photolysis | UV radiation | Pyrimidine-5-yl radical | nih.govresearchgate.net |
When incorporated into DNA or RNA, 5-halogenated nucleosides act as photosensitizers. mdpi.comglenresearch.com Upon exposure to UV radiation, particularly at longer wavelengths like 308 nm or 325 nm to minimize non-specific side reactions, the carbon-halogen bond can be cleaved. glenresearch.com The photolability of the C-I bond is generally greater than that of the C-Br bond. nih.gov
This photolytic cleavage generates a uracil-5-yl radical, which can initiate a cascade of damaging events within the nucleic acid structure. nih.gov These events include the formation of DNA-protein crosslinks (DPCs), DNA interstrand crosslinks (ICLs), and single-strand breaks. nih.govresearchgate.netglenresearch.com The ability to induce site-specific damage upon irradiation makes these nucleosides powerful tools for studying nucleic acid-protein interactions and has applications in photochemotherapy. nih.govglenresearch.com The photochemical reaction can also lead to the formation of other photoproducts, such as 5,5'-bipyrimidine (B1595058) adducts, through cycloaddition pathways. researchgate.net
Specific Reactivity of TBDMS-Protected Nucleosides and Their Functional Groups
Protecting groups are essential in nucleoside chemistry to ensure that reactions occur at the desired position. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions due to its specific stability profile and reliable removal conditions.
The TBDMS group is a bulky silicon-based ether used to protect the hydroxyl groups of the deoxyribose sugar in nucleosides. ontosight.aiontosight.ai It is typically installed by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. ontosight.ai Due to its steric bulk, TBDMS-Cl reacts preferentially with the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group in deoxynucleosides. cdnsciencepub.com
The utility of the TBDMS group stems from its robust stability under a wide range of reaction conditions. It is stable to basic and neutral environments and can withstand conditions used for phosphorylation and many other transformations on the nucleobase. ontosight.aicdnsciencepub.com However, it is labile under acidic conditions. ontosight.aiorganic-chemistry.org The most significant feature of TBDMS chemistry is its clean and efficient removal by fluoride (B91410) ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF). ontosight.aiorganic-chemistry.org The high affinity of silicon for fluoride and the formation of the very strong Si-F bond is the driving force for this deprotection reaction. organic-chemistry.org This orthogonal stability and deprotection strategy is fundamental to its application in multi-step syntheses, particularly in automated RNA synthesis where the 2'-OH must be protected. atdbio.com
Table 2: Stability and Lability of the TBDMS Protecting Group
| Condition | Stability of TBDMS Ether | Typical Reagents | Reference |
|---|---|---|---|
| Basic | Stable | Aqueous NH₃, NaOH | ontosight.aiorganic-chemistry.org |
| Acidic | Labile | Acetic acid/water, HCl | ontosight.aiorganic-chemistry.org |
| Fluoride Ions | Labile (Cleaved) | Tetrabutylammonium fluoride (TBAF), Et₃N·3HF | ontosight.ai |
| Phosphorylation | Stable | POCl₃, etc. | cdnsciencepub.com |
| Many Cross-Coupling Reactions | Stable | Pd catalysts, etc. | ontosight.ai |
The TBDMS group is a cornerstone of modern synthetic and analytical chemistry for nucleosides. In synthetic applications, TBDMS protection of the sugar hydroxyls allows for selective chemical modifications to be performed on the heterocyclic base without interference. ontosight.aiumich.edu This strategy is integral to the solid-phase phosphoramidite (B1245037) method used to synthesize custom DNA and RNA oligonucleotides, where TBDMS-protected monomers are sequentially added to a growing chain. atdbio.comnih.gov
For analytical purposes, the polar nature of nucleosides makes them non-volatile and thus unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Derivatization via silylation, often using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the polar hydroxyl and amino groups into less polar, more stable, and more volatile TBDMS derivatives. sigmaaldrich.comnih.gov These derivatized molecules exhibit improved chromatographic behavior and produce characteristic fragmentation patterns in mass spectrometry. sigmaaldrich.com A common fragmentation is the loss of a tert-butyl group, resulting in a prominent [M-57] ion, which aids in the structural elucidation and quantification of the analyte. sigmaaldrich.comnih.gov
Mechanisms of Tautomeric Shifts and Their Influence on Chemical Properties
Tautomerism, the dynamic equilibrium between structural isomers that readily interconvert, is an intrinsic property of heterocyclic bases in nucleosides. nih.govmsu.edu For cytosine and its derivatives, the most relevant equilibrium is between the canonical amino form and the minor imino tautomer, which differ in the location of a proton and the position of a double bond. nih.gov
Table 3: Major Tautomeric Forms of Cytosine
| Tautomer Name | Structure | Key Features |
|---|---|---|
| Amino (Canonical) | ![]() | Exocyclic amino group (-NH₂); Endocyclic N3 is a hydrogen bond acceptor. This is the dominant form under physiological conditions. |
| Imino (Rare) | ![]() | Exocyclic imino group (=NH); Endocyclic N3 is a hydrogen bond donor. |
Note: Structures are simplified representations of the cytosine base.
While the amino form is overwhelmingly predominant, the existence of the minor imino tautomer has profound biological and chemical implications. The tautomeric state dictates the hydrogen bonding pattern of the nucleobase. A shift from the amino to the imino form changes the hydrogen bond donor/acceptor profile, which can lead to mispairing during DNA replication and transcription, a fundamental mechanism of spontaneous mutation. nih.govresearchgate.net For example, certain substituted cytosine analogs are known to exert their mutagenic effects by adopting a minor tautomeric form that preferentially pairs with adenine (B156593) instead of guanine. researchgate.net
The specific substituent at the C5 position can influence the tautomeric equilibrium. An electron-withdrawing group like iodine at the C5 position of 2'-deoxycytidine can alter the electron density of the pyrimidine ring and potentially affect the pKa of the N3 proton, thereby shifting the equilibrium between the amino and imino forms. This shift, even if slight, could alter the chemical properties of the nucleoside, including its hydrogen-bonding fidelity and its recognition by enzymes. The chemical environment, such as the solvent or the active site of a DNA polymerase, can also play a critical role in stabilizing one tautomeric form over another. researchgate.netacs.org
Compound Table
The following table lists the chemical compounds mentioned in this article.
Biomolecular Applications and Epigenetic Research Leveraging Modified 2 Deoxycytidine Analogs
Incorporation into Oligonucleotides for Advanced Biological Studies
Modified nucleosides, when incorporated into DNA and RNA oligonucleotides, serve as powerful tools for exploring nucleic acid structure, function, and interactions. The compound 5-TBDMS-5-I-2-dC, a protected form of 5-iodo-2'-deoxycytidine (B1674142), is a key precursor in the synthesis of such modified oligonucleotides, enabling a range of advanced biological studies.
Efficient Site-Specific Incorporation into DNA and RNA via Phosphoramidite (B1245037) Chemistry
The site-specific incorporation of modified nucleosides like 5-iodo-2'-deoxycytidine into synthetic DNA and RNA is predominantly achieved through phosphoramidite chemistry. biosearchtech.combiosyn.com This robust and automated solid-phase synthesis method allows for the precise placement of a single or multiple modified bases within a desired oligonucleotide sequence. biosyn.comacs.org The process involves a series of four main chemical reactions for each nucleotide addition: deprotection, coupling, capping, and oxidation. biosyn.com
The phosphoramidite of the modified nucleoside, in this case, the 5-iodo-2'-deoxycytidine phosphoramidite derived from precursors like this compound, is a key building block in this process. biosearchtech.comresearchgate.netnih.gov The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the 5-hydroxymethyl function of what will become 5-hydroxymethylcytosine (B124674), or in this context, protects the precursor functional group during synthesis. biosyn.comnih.govatdbio.com This protection is crucial to prevent unwanted side reactions during the oligonucleotide assembly. biosyn.comatdbio.com The phosphoramidite monomer is activated and coupled to the growing oligonucleotide chain on a solid support. biosyn.com
Halogenated nucleosides, including 5-iodo-dC, are versatile reagents in oligonucleotide applications. biosearchtech.com Their phosphoramidites are used to introduce modifications internally or at the ends of an oligonucleotide. biosearchtech.com The synthesis of these specialized phosphoramidites, such as 5-iodo-cytidine phosphoramidite, has been well-documented. researchgate.netacs.org For instance, 5-iodo-2'-deoxycytidine can be synthesized and then converted into its phosphoramidite form for use in automated DNA synthesizers. nih.gov The efficiency of incorporation of these modified analogs, such as the boranophosphate version of 5-iodo-dCTP, has been shown to be comparable to that of natural deoxynucleoside triphosphates (dNTPs) with certain DNA polymerases. oup.com
Key Steps in Phosphoramidite Synthesis:
Deprotection: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. biosyn.com
Coupling: Addition of the activated phosphoramidite monomer to the free 5'-hydroxyl group. biosyn.com
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage. biosyn.com
Interactive Data Table: Properties of Modified Deoxycytidine Analogs
| Compound Name | Modification | Key Application | Reference(s) |
| 5-Iodo-2'-deoxycytidine | Halogenation at C5 | Photocross-linking, X-ray crystallography | biosearchtech.com |
| 5-Bromo-2'-deoxycytidine | Halogenation at C5 | Photocross-linking, Z-DNA formation | biosearchtech.com |
| 5-Methyl-2'-deoxycytidine | Methylation at C5 | Studies of DNA stability and B-to-Z transition | oup.com |
| 5-Ethynyl-2'-deoxycytidine | Alkyne group at C5 | DNA replication tracking | nih.gov |
Influence of Modified Nucleosides on Nucleic Acid Structure and Stability
Studies have shown that substitutions at the C5 position can induce a conformational transition from the common B-form DNA to the left-handed Z-form, particularly in sequences with alternating purines and pyrimidines. oup.com For example, 5-bromo- and 5-iododeoxycytidine have been shown to facilitate this B-to-Z transition. oup.com
From a thermodynamic perspective, the stability of a DNA duplex is often enhanced by the presence of C5-substituted cytosines. The incorporation of 5-methylcytosine (B146107) and 5-halogenated cytosines has been demonstrated to increase the melting temperature (Tm) of DNA duplexes. oup.com In contrast, the presence of a 5-hydroxy-2'-deoxycytidine (B120496) lesion is highly destabilizing to a DNA duplex. nih.gov The introduction of C5-propargylamino-2'-deoxyuridine has also been shown to enhance the stability of DNA duplexes. nih.gov
The precise structural impact of these modifications can be investigated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Halogenated nucleosides, including 5-bromo-uracil and 5-iodo-uracil, are particularly useful for X-ray crystallography studies to help determine the three-dimensional structure of nucleic acids. biosearchtech.com
Interactive Data Table: Effect of C5 Modifications on DNA Duplex Stability
| Modification at C5 of Cytosine/Uracil | Effect on Duplex Stability (Tm) | Structural Influence | Reference(s) |
| 5-Methyl | Increase | - | oup.com |
| 5-Bromo | Increase | Promotes B-to-Z transition | oup.com |
| 5-Iodo | Increase | Promotes B-to-Z transition | oup.com |
| 5-Hydroxy | Decrease | Destabilizes duplex | nih.gov |
| 5-Propargylamino (on dU) | Increase | Enhanced base stacking | nih.gov |
Epigenetic Roles of 5-Hydroxymethylcytosine (5-hmC) and Related C5 Modifications
The landscape of epigenetics has been significantly broadened by the discovery and characterization of various modifications to the cytosine base. Beyond the well-studied 5-methylcytosine (5-mC), its oxidized derivatives, including 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC), have emerged as crucial players in gene regulation and development. mdpi.comdoi.orgtandfonline.com
Mechanism of Tet Dioxygenase Activity in Oxidizing 5-Methylcytosine to 5-hmC
The conversion of 5-methylcytosine (5-mC) to 5-hydroxymethylcytosine (5-hmC) is a critical first step in the active DNA demethylation pathway and is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. mdpi.comdoi.orgnih.govnih.gov These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that iteratively oxidize the methyl group of 5-mC. nih.govacs.orgwikipedia.org
The catalytic mechanism involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the methyl group of 5-mC, resulting in the formation of a hydroxymethyl group. wikipedia.org This reaction is coupled with the oxidative decarboxylation of the co-substrate α-ketoglutarate to succinate (B1194679) and carbon dioxide. wikipedia.org The TET enzyme family in mammals consists of three members: TET1, TET2, and TET3, all of which possess this catalytic activity. doi.orgwikipedia.org
The process can be iterative, with TET enzymes further oxidizing 5-hmC to 5-formylcytosine (5-fC) and subsequently to 5-carboxylcytosine (5-caC). mdpi.comdoi.orgnih.govepigenie.comwikipedia.org Some studies suggest that TET2 can perform these successive oxidation steps in a single encounter with the DNA substrate without releasing the intermediate products. acs.org
Studies on the Biological Functions of 5-hmC as an Epigenetic Mark
Initially considered merely an intermediate in the DNA demethylation process, 5-hydroxymethylcytosine (5-hmC) is now recognized as a stable and distinct epigenetic mark with its own biological functions. mdpi.comnih.govnih.gov It is often referred to as the "sixth base" of the genome. tandfonline.com
5-hmC is found in significant amounts in various tissues, with particularly high levels in the brain and embryonic stem cells. tandfonline.com Its presence is associated with active gene regions and plays a regulatory role in gene expression. mdpi.com For instance, 5-hmC is enriched in euchromatin and has been implicated in promoting gene transcription. mdpi.com The distribution and levels of 5-hmC are dynamic and play a role in crucial biological processes such as cellular differentiation, embryonic development, and neuronal development. mdpi.comnih.gov
The functional significance of 5-hmC is also highlighted by its recognition by specific "reader" proteins, which can distinguish it from 5-mC and mediate downstream biological effects. cambridge.org Alterations in the levels and distribution of 5-hmC have been linked to various diseases, including cancer and neurodevelopmental disorders. tandfonline.comcambridge.org
The development of advanced sequencing techniques, such as Tet-assisted bisulfite sequencing (TAB-seq), has been instrumental in mapping the genome-wide distribution of 5-hmC at single-base resolution, further elucidating its functional roles. nih.govepigenie.comcreativebiomart.netactivemotif.com
Investigations into 5-Formylcytosine (5-fC) and 5-Carboxycytosine (5-caC) as Epigenetic Intermediates
Following the formation of 5-hmC, TET enzymes can continue the oxidation process to generate 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC). doi.orgepigenie.comwikipedia.orgepigenie.com These two modifications are key intermediates in the pathway leading to the complete removal of the methyl group from cytosine. nih.gov
Both 5-fC and 5-caC are recognized and excised from the DNA by the enzyme thymine (B56734) DNA glycosylase (TDG). nih.govepigenie.comwikipedia.org This action creates an abasic site, which is then repaired by the base excision repair (BER) pathway, ultimately restoring an unmodified cytosine. mdpi.comnih.gov An alternative proposed mechanism involves the direct decarboxylation of 5-caC to cytosine, which would avoid the creation of a DNA strand break. chinesechemsoc.org
While present at much lower levels in the genome compared to 5-mC and 5-hmC, 5-fC and 5-caC are not merely transient intermediates. nih.gov They have been shown to have their own regulatory potential. nih.gov For example, the presence of 5-fC and 5-caC in a DNA template can affect the rate and fidelity of transcription by RNA polymerase II. epigenie.comepigenie.com Furthermore, 5fC is enriched in poised enhancers and other regulatory elements in mouse embryonic stem cells. nih.govepigenie.com The distinct genomic distributions and potential interactions with specific proteins suggest that 5-fC and 5-caC may have unique roles in epigenetic regulation. nih.gov
Interactive Data Table: The 5-Methylcytosine Oxidation Pathway
| Compound | Generating Enzyme(s) | Key Function(s) | Reference(s) |
| 5-Methylcytosine (5-mC) | DNA Methyltransferases (DNMTs) | Gene silencing, genomic imprinting | tandfonline.comnih.gov |
| 5-Hydroxymethylcytosine (5-hmC) | TET Dioxygenases | Stable epigenetic mark, gene regulation, demethylation intermediate | mdpi.comdoi.orgnih.gov |
| 5-Formylcytosine (5-fC) | TET Dioxygenases | Demethylation intermediate, potential regulatory role | doi.orgepigenie.comepigenie.comnih.gov |
| 5-Carboxylcytosine (5-caC) | TET Dioxygenases | Demethylation intermediate, recognized by TDG | doi.orgepigenie.comwikipedia.orgnih.gov |
Enzymatic Interactions and Biological Activity of Modified Nucleosides
The introduction of modifications to the nucleoside structure can significantly alter its interactions with the cellular machinery responsible for DNA replication, repair, and epigenetic regulation. Understanding these interactions is crucial for interpreting the biological effects of these analogs and for designing new molecular tools.
Substrate Recognition by DNA/RNA Polymerases
The ability of a modified nucleoside triphosphate to be incorporated into a growing DNA or RNA strand is a fundamental measure of its biological activity. The triphosphate of 5-I-dC, 5-iodo-2'-deoxycytidine 5'-triphosphate (5-I-dCTP), has been studied as a substrate for various DNA polymerases. Generally, 5-substituted dCTP analogs are tolerated by these enzymes, but the size and electronegativity of the substituent can influence the efficiency of incorporation.
Research has shown that while 5-I-dCTP can be incorporated into DNA, its efficiency varies depending on the polymerase. For instance, with Escherichia coli polymerase I, the incorporation rate of 5-bromo-dCTP was found to be more than double that of 5-I-dCTP, suggesting that the larger iodine atom may present a greater steric hindrance. Similarly, studies using T7 DNA polymerase (Sequenase) showed that a boranophosphate analog of 5-I-dCTP was the least efficiently incorporated substrate compared to analogs with smaller C5 substituents like methyl, ethyl, and bromo groups. tandfonline.comnih.gov Despite this reduced efficiency in some contexts, the ability of polymerases to incorporate 5-I-dC is sufficient for its use in generating modified DNA for various applications. nih.gov
| Polymerase | 5-Substituted Analog | Relative Incorporation Efficiency | Reference |
|---|---|---|---|
| E. coli Polymerase I | 5-I-dCTP | Lower than 5-bromo-dCTP | tandfonline.com |
| T7 DNA Polymerase (Sequenase) | 5-iodo-dCTPαB | Least efficient compared to dCTPαB and 5-bromo-, 5-methyl-, and 5-ethyl-dCTPαB | tandfonline.comnih.gov |
| Herpes Simplex Virus (HSV) DNA Polymerase | 5-I-dC | Substantial incorporation demonstrated in HSV-infected and transformed cells | nih.gov |
| KOD XL DNA Polymerase | 5-I-dCTP | Successfully incorporated during PCR amplification | nih.gov |
Interaction with DNA Demethylation Pathway Enzymes (e.g., Thymine DNA Glycosylase)
The active DNA demethylation pathway in mammals involves the oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes into 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). mdpi.com The final two products, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG), which initiates base excision repair (BER) to restore an unmodified cytosine. nih.govmdpi.comuniprot.orgbiorxiv.org
TDG's substrate specificity is a subject of intense study. It does not efficiently remove the precursor epigenetic marks C, 5mC, or 5hmC. nih.gov The enzyme's ability to recognize 5fC and 5caC is partly attributed to the electron-withdrawing nature of the formyl and carboxyl groups, which weakens the N-glycosidic bond and facilitates its cleavage. biorxiv.org The iodine atom in 5-I-dC is also strongly electron-withdrawing, suggesting that if 5-I-dC were incorporated into DNA, it could be a potential target for repair by DNA glycosylases like TDG. aacrjournals.org Indeed, cells possess mechanisms to prevent the accumulation of such analogs in the genome. The pyrophosphatase DCTPP1, which sanitizes the cellular dNTP pool, very efficiently hydrolyzes 5-I-dCTP, indicating a cellular defense against its incorporation. portlandpress.com Should this defense fail, the resulting G:I pair would represent a lesion likely targeted by the BER pathway, with TDG being a probable enzyme for its removal due to its known role in excising bases with C5 modifications. uniprot.orgplos.org
Photo-Cross-linking Studies with Nucleic Acid-Binding Proteins
A significant application of 5-I-dC is in photo-cross-linking studies to map the interfaces between DNA and its binding proteins. uea.ac.uk When an oligonucleotide containing a 5-iodopyrimidine (B189635) is irradiated with long-wavelength UV light (around 325 nm), the carbon-iodine bond can break, generating a highly reactive radical. This radical can then form a stable, covalent bond with a nearby amino acid residue of a protein in close contact with the DNA. oup.com This technique provides high-resolution information about the specific points of contact in a nucleoprotein complex. nih.gov
This method has been successfully employed to investigate the structure of several important protein-DNA complexes. For example, 5-iododeoxycytidine was substituted into specific positions of a telomeric DNA analog to identify the "anchor site" of the telomerase enzyme. nih.govnih.gov Upon UV irradiation, the modified DNA cross-linked to a specific protein subunit of telomerase, providing a direct measure of the distance between the enzyme's active site and its anchor site. nih.govnih.gov In another study, 5-I-dC was used in DNA substrates to map the binding interactions of HIV-1 integrase with viral DNA ends.
| Target Protein/Complex | Experimental Goal | Outcome | Reference |
|---|---|---|---|
| Telomerase (Euplotes aediculatus) | Identify the DNA anchor site of the enzyme. | Cross-links formed between a 5-I-dC-containing primer and a ~130 kDa protein subunit, mapping the anchor site. | nih.govnih.gov |
| HIV-1 Integrase | Map the binding site of the integrase on viral end DNA. | Demonstrated the utility of 5-I-dC for probing protein-DNA contacts in the HIV-1 system. | |
| PvuII Restriction Endonuclease | Serve as a structural analog of 5-methylcytosine to study recognition of methylated DNA. | Co-crystal structures with 5-I-dC-containing DNA revealed conformational changes in the enzyme's recognition domain. | nih.gov |
Rational Design of Enzyme Inhibitors Based on Modified Nucleoside Scaffolds (e.g., TSAO compounds and HIV-1 RT)
Modified nucleosides serve as powerful scaffolds for the rational design of enzyme inhibitors. A prominent example is the class of TSAO compounds, which are potent and highly specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov The core structure of these compounds, such as TSAO-T, is a highly functionalized nucleoside featuring two tert-butyldimethylsilyl (TBDMS) protecting groups at the 2' and 5' positions of the ribose sugar. acs.org This is directly relevant to the compound this compound, as it highlights the critical role that TBDMS groups can play in mediating biological activity, moving beyond their traditional role as simple protecting groups in chemical synthesis.
TSAO compounds act as allosteric inhibitors, binding to a hydrophobic pocket on HIV-1 RT that is distinct from the active site. acs.org Uniquely, they require interactions with amino acids in both the p66 and p51 subunits of the RT heterodimer and appear to interfere with the enzyme's dimerization process. nih.govnih.gov Structural studies of TSAO-T bound to HIV-1 RT have revealed that the bulky TBDMS groups are not merely synthetic handles but are essential for binding. They fit into specific hydrophobic valleys within the enzyme, with the 5'-TBDMS group making particularly critical interactions that are deleterious to antiviral activity if modified. The rational design of such inhibitors relies on understanding these structure-activity relationships, where the modified nucleoside scaffold provides the framework for orienting key functional groups—like the TBDMS moieties—for optimal interaction with the target enzyme. uniprot.orgacs.org
Development of Chemical Probes for Epigenetic Research and Nucleic Acid Functionality
Beyond direct biological activity, modified nucleosides like 5-I-dC are crucial starting materials for the synthesis of sophisticated chemical probes to investigate epigenetic mechanisms and nucleic acid functions. acs.orgnih.govmdpi.compromega.comresearchgate.netbiosearchtech.com A primary application of 5-I-dC is its use as a chemical precursor to synthesize oligonucleotides containing the oxidized forms of 5-methylcytosine: 5hmC, 5fC, and 5caC. researchgate.net
The synthesis of DNA strands containing these rare epigenetic marks at specific sites is not trivial. A common and effective method involves starting with a 5-I-dC phosphoramidite building block. The iodine atom can then be substituted using palladium(0)-catalyzed cross-coupling reactions to introduce the desired hydroxymethyl, formyl, or carboxyl functionalities. researchgate.net These custom-synthesized DNA strands serve as invaluable probes to:
Study the substrate specificity and kinetics of enzymes in the demethylation pathway, such as TDG and TET proteins. nih.govbiorxiv.org
Investigate how these epigenetic marks are recognized by "reader" proteins that translate the marks into downstream biological signals.
Serve as standards for the development of new analytical methods to detect and quantify these modifications in genomic DNA.
In this context, 5-I-dC is not the final probe itself but a critical intermediate that enables the creation of precise tools for dissecting complex biological pathways. oup.comresearchgate.net This underscores the central role of synthetic chemistry in advancing molecular biology and epigenetic research.
常见问题
Q. What strategies ensure reproducibility when scaling up this compound synthesis?
- Methodological Answer : Optimize stirring efficiency and solvent volume-to-surface-area ratios to maintain reaction homogeneity. Monitor exothermicity via in-situ IR spectroscopy. Use process analytical technology (PAT) for real-time yield tracking. Document batch records with raw data (e.g., NMR spectra, HPLC chromatograms) for audit trails .
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